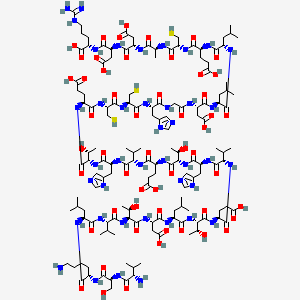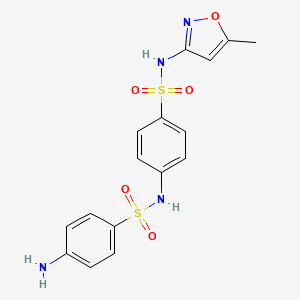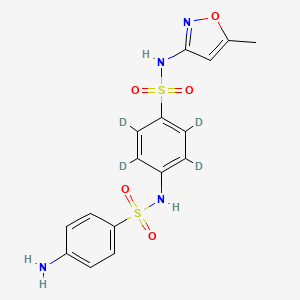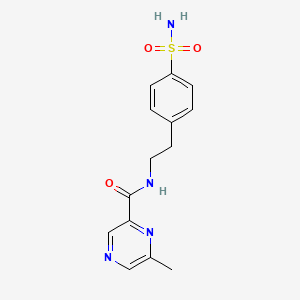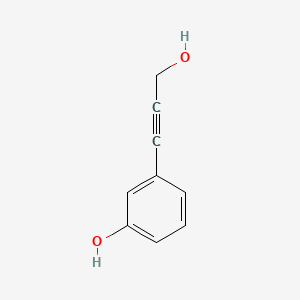
3-(3-Hydroxyprop-1-YN-1-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxyprop-1-YN-1-YL)phenol is an organic compound with the molecular formula C9H8O2 It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with a propynyl group (-C≡C-CH2OH) at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyprop-1-YN-1-YL)phenol can be achieved through several methods. One common approach involves the reaction of 3-bromophenol with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mechanism involves the nucleophilic substitution of the bromine atom by the propargyl alcohol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxyprop-1-YN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxo-1-propyn-1-yl)phenol.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond, leading to the formation of 3-(3-hydroxy-1-propen-1-yl)phenol or 3-(3-hydroxypropyl)phenol, respectively.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(3-oxo-1-propyn-1-yl)phenol
Reduction: 3-(3-hydroxy-1-propen-1-yl)phenol, 3-(3-hydroxypropyl)phenol
Substitution: Various esters or ethers of this compound
Aplicaciones Científicas De Investigación
3-(3-Hydroxyprop-1-YN-1-YL)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxyprop-1-YN-1-YL)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the propynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpropanol: Similar in structure but lacks the triple bond and hydroxyl group on the propynyl chain.
4-(3-Hydroxy-1-propyn-1-yl)phenol: An isomer with the hydroxyl group at the para position.
3-(3-Hydroxy-1-propen-1-yl)phenol: A reduced form with a double bond instead of a triple bond.
Uniqueness
3-(3-Hydroxyprop-1-YN-1-YL)phenol is unique due to the presence of both a hydroxyl group and a propynyl group on the benzene ring
Propiedades
Número CAS |
151057-25-9 |
|---|---|
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.161 |
Nombre IUPAC |
3-(3-hydroxyprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,6H2 |
Clave InChI |
UDKDMAHGRXEFFU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C#CCO |
Sinónimos |
Phenol, 3-(3-hydroxy-1-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


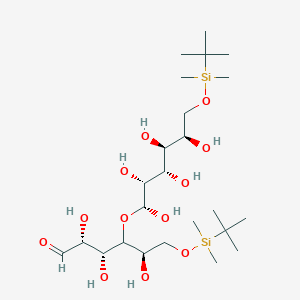
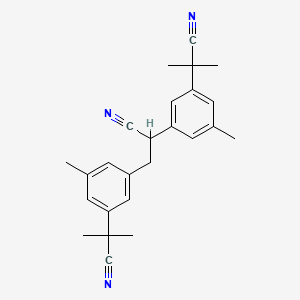
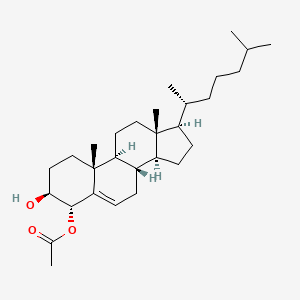

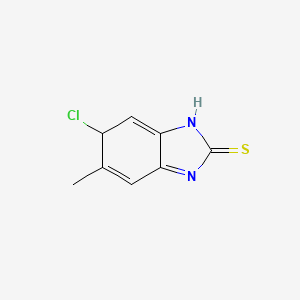
![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)
